3-((2-Fluorophenyl)sulfonyl)propanenitrile
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Overview
Description
3-((2-Fluorophenyl)sulfonyl)propanenitrile is an organic compound characterized by the presence of a fluorophenyl group attached to a sulfonyl group, which is further connected to a propanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((2-Fluorophenyl)sulfonyl)propanenitrile typically involves the reaction of 2-fluorobenzenesulfonyl chloride with propanenitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2-Fluorobenzenesulfonyl chloride+PropanenitrileBasethis compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-((2-Fluorophenyl)sulfonyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((2-Fluorophenyl)sulfonyl)propanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, while the nitrile group can participate in hydrogen bonding or dipole interactions.
Comparison with Similar Compounds
- 3-((2-Chlorophenyl)sulfonyl)propanenitrile
- 3-((2-Bromophenyl)sulfonyl)propanenitrile
- 3-((2-Methylphenyl)sulfonyl)propanenitrile
Comparison:
- 3-((2-Fluorophenyl)sulfonyl)propanenitrile is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic molecules, making this compound potentially more effective in certain applications compared to its chloro, bromo, or methyl analogs.
Properties
IUPAC Name |
3-(2-fluorophenyl)sulfonylpropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2S/c10-8-4-1-2-5-9(8)14(12,13)7-3-6-11/h1-2,4-5H,3,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIYBIZRVFEKFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)CCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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